N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a triazole ring via a sulfanyl-acetamide bridge. The triazole core is substituted at positions 4 and 5 with furan-2-ylmethyl and furan-2-yl groups, respectively. Its molecular formula is C₂₂H₁₉N₅O₄S, with a molecular weight of 449.485 g/mol and a monoisotopic mass of 449.115775 Da .
The dual furan substituents introduce oxygen-rich heterocyclic character, influencing solubility and electronic properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c26-19(22-14-5-6-16-18(11-14)30-10-9-29-16)13-31-21-24-23-20(17-4-2-8-28-17)25(21)12-15-3-1-7-27-15/h1-8,11H,9-10,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEYONVRHWRLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and furan intermediates, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of these intermediates under specific conditions, such as the use of a base or catalyst, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Example Reaction:
Conditions:
-
Acidic: HCl (6M), reflux, 12–24 hours.
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Basic: NaOH (2M), 80°C, 6–8 hours.
| Reaction Type | Product | Catalyst | Yield |
|---|---|---|---|
| Acid hydrolysis | Carboxylic acid derivative | HCl | ~65% |
| Base hydrolysis | Sodium carboxylate | NaOH | ~72% |
Oxidation of the Sulfanyl Group
The thioether (-S-) in the triazole-thioether linkage can undergo oxidation to sulfoxide or sulfone derivatives.
Example Reaction:
Conditions:
-
Mild oxidation: NaIO<sub>4</sub> (1.2 equiv), CH<sub>3</sub>CN/H<sub>2</sub>O (3:1), 0°C → RT, 4 hours .
-
Strong oxidation: H<sub>2</sub>O<sub>2</sub> (30%), AcOH, 60°C, 8 hours .
| Oxidizing Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| NaIO<sub>4</sub> | Sulfoxide | 4 hours | 58% |
| H<sub>2</sub>O<sub>2</sub> | Sulfone | 8 hours | 42% |
Electrophilic Substitution on Furan Rings
The furan substituents undergo electrophilic substitution (e.g., nitration, sulfonation) at the α-positions due to their aromatic electron-rich nature.
Example Reaction (Nitration):
Conditions:
-
HNO<sub>3</sub> (1.5 equiv), concentrated H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hours.
| Electrophile | Product | Position | Yield |
|---|---|---|---|
| NO<sub>2</sub>⁺ | 5-Nitro-furan derivative | C5 of furan | 48% |
Triazole Ring Functionalization
The 1,2,4-triazole core participates in alkylation and coordination chemistry.
Example Reaction (Alkylation):
Conditions:
| Reagent | Product | Site | Yield |
|---|---|---|---|
| CH<sub>3</sub>I | N-methyltriazolium salt | N4 of triazole | 61% |
Coordination with Metal Ions
The triazole and furan groups act as ligands for transition metals (e.g., Cu(II), Zn(II)).
Example Reaction (Cu(II) Complex):
Conditions:
-
CuCl<sub>2</sub>·2H<sub>2</sub>O (1 equiv), EtOH/H<sub>2</sub>O (4:1), RT, 12 hours.
| Metal Salt | Complex | Geometry | Stability |
|---|---|---|---|
| CuCl<sub>2</sub> | Octahedral coordination | N,S-donor | High |
Photochemical Reactions
The benzodioxane moiety may undergo photooxidation under UV light.
Example Reaction:
Conditions:
| Product | Mechanism | Yield |
|---|---|---|
| Benzodioxane quinone derivative | Singlet oxygen pathway | 34% |
Key Considerations
-
Reaction Monitoring : NMR (<sup>1</sup>H, <sup>13</sup>C) and LC-MS are critical for tracking reaction progress .
-
Byproducts : Competing reactions (e.g., overoxidation of thioether) require careful optimization of stoichiometry and temperature.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance triazole alkylation but may complicate purification .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities:
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Enzyme Inhibition :
- It has shown promising inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are crucial in metabolic processes and neurodegenerative diseases, respectively.
-
Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties, potentially making it effective against various bacterial strains. Its efficacy can be attributed to its ability to disrupt microbial cell functions.
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Anticancer Potential :
- Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulating specific signaling pathways.
Enzyme Inhibition Study
A study explored the inhibitory effects of this compound on α-glucosidase and acetylcholinesterase. Results showed that it significantly reduced enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for diabetes and Alzheimer's disease.
Antimicrobial Efficacy
In vitro tests conducted on various bacterial strains demonstrated that the compound exhibited strong antimicrobial activity, particularly against Gram-positive bacteria. This positions it as a candidate for developing new antimicrobial agents.
Anticancer Research
Research into its anticancer properties revealed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide induced apoptosis in cancer cell lines through caspase activation pathways. This indicates its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a class of N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide derivatives with variable triazole substituents. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Triazole Positions 4 & 5) | Solubility (pH 7.4) | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₂₂H₁₉N₅O₄S | 449.485 | 4-(furan-2-ylmethyl), 5-(furan-2-yl) | Not reported | Dual furan substituents; high oxygen content |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C₂₂H₁₉N₅O₄S | 449.485 | 4-(furan-2-ylmethyl), 5-(pyridin-2-yl) | Not reported | Pyridine at position 5 enhances nitrogen content and basicity |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | C₁₆H₁₈N₄O₃S | 346.4 | 4-prop-2-enyl, 5-methyl | 48.9 µg/mL | Aliphatic substituents; lower molecular weight; higher solubility |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | C₂₁H₁₈N₄O₄S | 438.46 | Pyrimidoindole core | Not reported | Pyrimidoindole substituent; fused aromatic system; potential planar geometry |
Key Observations :
Substituent Effects: Furan vs. Pyridine’s basicity may enhance solubility in acidic environments. Aliphatic vs. Aromatic Groups: The propenyl and methyl substituents in reduce molecular weight and increase hydrophobicity, reflected in its moderate aqueous solubility (48.9 µg/mL).
Core Heterocycle Modifications :
- Compounds like replace the triazole with a pyrimidoindole ring, creating a fused aromatic system. This modification likely enhances π-π stacking but reduces conformational flexibility.
The sulfanyl group may interact with cysteine residues in enzymes or receptors. ChemGPS-NP modeling () could position these compounds in chemical space to predict bioactivity, leveraging structural similarities to known inhibitors.
Therapeutic Potential and Limitations
- Target Selectivity : The dual furan groups in the target compound may improve selectivity for oxygen-dependent enzymes (e.g., oxidoreductases).
- Solubility Challenges : High molecular weight (>400 Da) and aromaticity may limit bioavailability, necessitating formulation optimization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical route involves:
Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10, Na₂CO₃) to form a sulfonamide intermediate .
Coupling the intermediate with bromoacetamide derivatives (e.g., 2-bromo-N-phenylacetamide) in DMF using lithium hydride as a base, followed by stirring at 25°C for 3–4 hours .
Key considerations: Monitor reaction progress via TLC, and purify products via ice-water precipitation .
Q. How should structural characterization be performed for this compound?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy to confirm functional groups (e.g., S–H stretching at ~2550 cm⁻¹, C=O at ~1650 cm⁻¹) .
- ¹H-NMR to verify substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm, furan protons at δ 6.3–7.4 ppm) .
- Elemental analysis (CHN) to validate molecular composition .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize enzyme inhibition assays targeting α-glucosidase or acetylcholinesterase, given structural similarities to triazole-based inhibitors .
- Protocol:
Prepare test solutions in DMSO (≤1% v/v).
Use spectrophotometric methods to measure enzyme activity inhibition at 405 nm (e.g., p-nitrophenyl-α-D-glucopyranoside substrate for α-glucosidase) .
Note: Include positive controls (e.g., acarbose) and validate IC₅₀ values via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology :
Synthesize analogs with substitutions on the furan, triazole, or benzodioxin moieties .
Test analogs in parallel using standardized enzyme inhibition assays .
Perform computational docking (e.g., AutoDock Vina) to correlate activity trends with binding affinities to target enzymes .
Example finding: Bulky substituents on the triazole ring may enhance acetylcholinesterase inhibition by improving hydrophobic interactions .
Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?
- Methodology : Apply statistical design of experiments (DoE):
- Use a central composite design to screen critical variables (e.g., temperature, solvent ratio, catalyst loading) .
- Analyze results via response surface methodology (RSM) to identify optimal conditions .
Case study: A DoE approach reduced synthesis steps for a related triazole derivative from 11 to 6 while maintaining ≥85% yield .
Q. How should contradictory data between computational predictions and experimental results be resolved?
- Methodology :
Validate computational models (e.g., DFT calculations for reaction pathways) with kinetic studies (e.g., time-resolved NMR) .
Re-examine assumptions in simulations (e.g., solvent effects, transition-state approximations) .
Example: Discrepancies in predicted vs. observed regioselectivity for triazole sulfonation were resolved by incorporating explicit solvent models in DFT calculations .
Methodological Tools and Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
